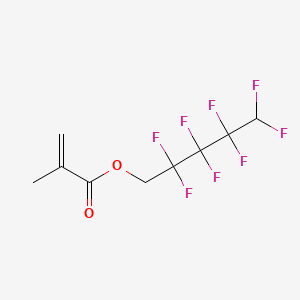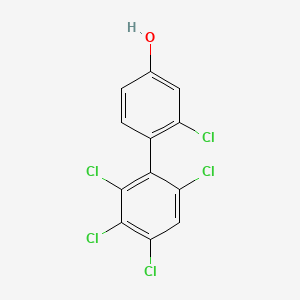
4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-2,2',3',4',6'-pentachlorobiphenyl is a member of the class of hydroxybiphenyls that is phenol substituted in the 3-position by chlorine and in the 4-position by a 2,3,4,6-tetrachlorophenyl group. It is a member of monochlorobenzenes, a tetrachlorobenzene and a member of hydroxybiphenyls.
Applications De Recherche Scientifique
Metabolism and Detoxification
- Metabolism studies in rats revealed that 4-Hydroxy-2,2',3',4',6'-pentachlorobiphenyl (a closely related compound) undergoes a detoxification process resulting in rapid excretion, suggesting a potential detoxified product with no high affinity for the liver, facilitating its rapid excretion (Koga, Beppu, & Yoshimura, 1990).
Enzyme Induction and Toxicity
- Research on rats demonstrated that this compound metabolites could induce specific hepatic microsomal drug-metabolizing enzymes, suggesting a potential role in modulating liver enzyme activities and possibly affecting liver function (Y. Kato et al., 1999).
Tissue Retention and Effects
- Studies have shown that certain polychlorinated biphenyls, including compounds similar to this compound, exhibit specific tissue retention, particularly in the lung parenchyma, highlighting potential concerns regarding respiratory exposure and long-term tissue accumulation (Brandt, Mohammed, & Slanina, 1981).
Impact on Circadian Rhythm and Metabolism
- Exposure to 4-Hydroxy-2,3,3',4',5-Pentachlorobiphenyl (4-OH-CB107) in rats resulted in alterations in liver transcriptome, specifically affecting genes related to circadian rhythm and fatty acid metabolism, suggesting potential disruptions to biological rhythms and metabolic processes (Ochiai et al., 2018).
Mutagenic and Embryotoxic Effects
- Studies on rats have indicated that derivatives of polychlorinated biphenyls, like this compound, may possess mutagenic properties, contributing to liver mutations, and could have embryotoxic effects, including the induction of fetal abnormalities such as cleft palates (Lehmann et al., 2007; Zhao et al., 1997).
Neurobehavioral Impact
- Prenatal and lactational exposure to hydroxylated polychlorinated biphenyls, analogous to this compound, have been linked to neurobehavioral alterations in young adult mice, including changes in spontaneous locomotor activity and motor coordination, underscoring potential developmental and neurological risks (Haijima et al., 2017).
Propriétés
Numéro CAS |
150304-10-2 |
|---|---|
Formule moléculaire |
C12H5Cl5O |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
3-chloro-4-(2,3,4,6-tetrachlorophenyl)phenol |
InChI |
InChI=1S/C12H5Cl5O/c13-7-3-5(18)1-2-6(7)10-8(14)4-9(15)11(16)12(10)17/h1-4,18H |
Clé InChI |
BFEKLMSBXGRXSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
SMILES canonique |
C1=CC(=C(C=C1O)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl |
Autres numéros CAS |
150304-10-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



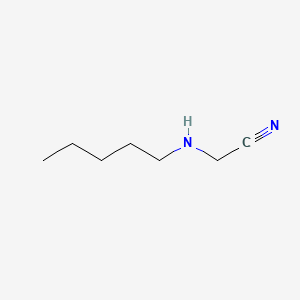
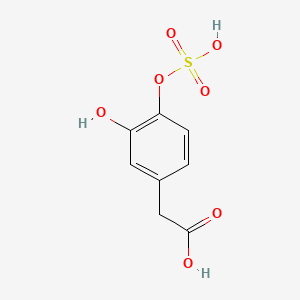

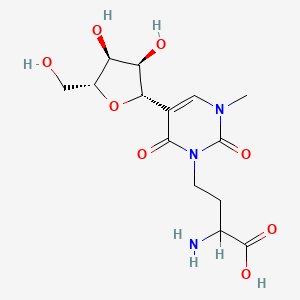
![9-(Hydroxymethyl)-3-(3-hydroxypentyl)-6,6-dimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1198036.png)

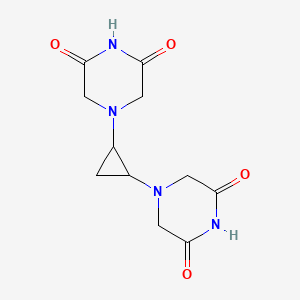


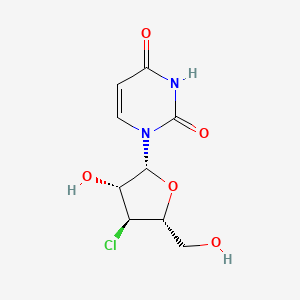
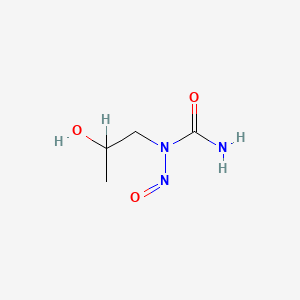
![11-hydroxy-14-(1H-imidazol-5-ylmethylidene)-2-methoxy-9-(2-methylbut-3-en-2-yl)-2,13,16-triazatetracyclo[7.7.0.01,13.03,8]hexadeca-3,5,7,10-tetraene-12,15-dione](/img/structure/B1198047.png)
